2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone
Description
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further linked to a morpholinoethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-20-13-4-2-12(3-5-13)14-10-22-16(17-14)23-11-15(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRSALTQYZVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylthiol.
Formation of the Morpholinoethanone Moiety: The final step involves the reaction of the thiazole derivative with morpholine and an appropriate acylating agent to form the morpholinoethanone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholinoethanone moiety.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| A | 0.5 | Staphylococcus aureus |
| B | 1.0 | Escherichia coli |
| C | 0.75 | Pseudomonas aeruginosa |
Anticancer Properties
Thiazole derivatives, including this compound, have been evaluated for their anticancer potential. Studies conducted by the National Cancer Institute (NCI) have demonstrated that these compounds can inhibit cell growth in various cancer cell lines. The mean GI50 values indicate significant cytotoxic effects, warranting further investigation into their mechanisms of action.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | GI50 (μM) | Cancer Cell Line |
|---|---|---|
| D | 15.72 | MCF-7 (Breast Cancer) |
| E | 20.45 | A549 (Lung Cancer) |
| F | 10.30 | HeLa (Cervical Cancer) |
Pharmacokinetics
Thiazole derivatives are generally characterized by moderate solubility in organic solvents and varying degrees of bioavailability. Their pharmacokinetic profiles suggest potential for oral bioavailability, making them suitable candidates for drug development.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of thiazole derivatives in medicinal chemistry:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation revealed that this compound displayed significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit key pathways involved in cell proliferation and survival, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)thiazole: Lacks the morpholinoethanone moiety.
4-(4-Methoxyphenyl)thiazol-2-ylamine: Contains an amine group instead of the thioether linkage.
2-(4-Methoxyphenyl)thiazol-4-ylmethanol: Contains a hydroxymethyl group instead of the morpholinoethanone moiety
Uniqueness
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
The compound 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that thiazole derivatives, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiazole compound was shown to have an IC50 value ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anti-cancer properties while maintaining a safer profile against normal cells (IC50 values of 38.77–66.22 μM) .
In another study focusing on derivatives with similar structures, compounds displayed IC50 values against MERS-CoV with promising results. Specifically, related benzothiazole derivatives showed IC50 values as low as 0.09 μM, suggesting that structural modifications can enhance biological activity significantly .
The biological activity of thiazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymes : The compound has been associated with inhibiting key enzymes such as BRAF and VEGFR-2, which are crucial in cancer proliferation and angiogenesis. The binding affinity for these targets is comparable to established inhibitors like sorafenib .
- Induction of Apoptosis : Studies indicate that thiazole derivatives can initiate both early and late apoptosis in cancer cells, significantly increasing the proportion of apoptotic cells compared to untreated controls .
- Cell Cycle Arrest : The compound has been noted to cause G2-M and S-phase cycle arrest in cancer cells, further contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring significantly influence biological activity. For example:
- The presence of a methoxy group on the phenyl ring enhances the compound's potency against various biological targets.
- Alterations in the substituents on the benzothiazole unit can lead to variations in inhibitory activity against viral infections such as MERS-CoV .
Case Study 1: Anti-Cancer Activity
A series of thiazole derivatives were synthesized and tested for their anti-cancer properties. The results showed that compounds with a methoxyphenyl group exhibited enhanced cytotoxicity against A-431 and Bcl-2 Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4f | 0.09 | MERS-CoV |
| 4a | <15 | A-431 |
| 13 | <10 | Jurkat |
Case Study 2: Antiviral Activity
In another investigation focused on antiviral properties, several thiazole-based compounds were tested against MERS-CoV. The most potent derivative exhibited an IC50 value of 0.09 μM without significant cytotoxicity (CC50 > 100 μM), indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
